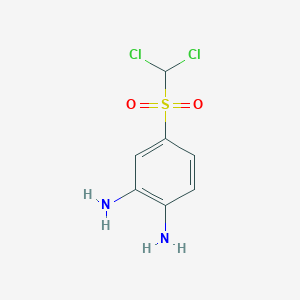![molecular formula C7H16LiO3P B14364781 Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- CAS No. 91210-94-5](/img/structure/B14364781.png)
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- is an organolithium compound that contains a lithium atom bonded to a phosphorus atom, which is further bonded to two 1-methylethoxy groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- typically involves the reaction of a suitable phosphorus precursor with an organolithium reagent. One common method is the reaction of bis(1-methylethoxy)phosphine with methyl lithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- may involve large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted organophosphorus compounds, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new chemical bonds. The phosphorus atom, with its electron-donating groups, stabilizes the intermediate species formed during these reactions, facilitating the overall process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- include other organolithium reagents and organophosphorus compounds, such as:
Lithium diisopropylamide (LDA): A strong base used in organic synthesis.
Triphenylphosphine: A common ligand in coordination chemistry.
Lithium bis(trimethylsilyl)amide (LiHMDS): Another strong base used in organic synthesis.
Uniqueness
What sets lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- apart from these similar compounds is its unique combination of a lithium atom with a phosphorus center bonded to 1-methylethoxy groups. This structure imparts distinct reactivity and stability, making it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
| 91210-94-5 | |
Molekularformel |
C7H16LiO3P |
Molekulargewicht |
186.1 g/mol |
IUPAC-Name |
lithium;2-[methanidyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H16O3P.Li/c1-6(2)9-11(5,8)10-7(3)4;/h6-7H,5H2,1-4H3;/q-1;+1 |
InChI-Schlüssel |
PPXRMMVITMAWIW-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)OP(=O)([CH2-])OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)


